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Compound Name:
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(methylsulfonamido)benzoic acid

Cat. No.: B3072876 Get Quote

An In-depth Technical Guide: Molecular Structure and Conformation of 5-Methyl-2-
(methylsulfonamido)benzoic acid

Introduction
5-Methyl-2-(methylsulfonamido)benzoic acid is a molecule belonging to the N-acyl

anthranilic acid and sulfonamide classes. While specific applications of this exact molecule are

not widely documented, its structural motifs are of significant interest in medicinal chemistry.

Sulfonamides are a cornerstone pharmacophore found in a wide array of therapeutic agents,

and their biological activity is intimately linked to their three-dimensional shape.[1][2] The

conformation of a molecule—the spatial arrangement of its atoms—governs its

physicochemical properties, such as solubility and lipophilicity, and dictates how it interacts with

biological targets like enzymes and receptors.[3] A molecule that is pre-organized in its

bioactive conformation often exhibits higher binding affinity due to a lower entropic penalty

upon binding.[4]

This technical guide provides a comprehensive framework for the structural and conformational

analysis of 5-Methyl-2-(methylsulfonamido)benzoic acid. As a Senior Application Scientist,

my objective is not merely to present data but to illuminate the underlying principles and

methodologies. We will explore the key structural features that drive its conformational

preferences, detail the experimental and computational workflows required for its

characterization, and discuss the implications of its structure for drug design. This document
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serves as both a reference and a practical guide for researchers investigating this molecule or

structurally related compounds.

Part 1: Foundational Molecular Structure
To begin any conformational analysis, a thorough understanding of the molecule's basic

covalent structure is essential.

Table 1: Chemical Identifiers for 5-Methyl-2-(methylsulfonamido)benzoic acid

Property Value Source(s)

IUPAC Name
2-(Methanesulfonamido)-5-

methylbenzoic acid
[5]

CAS Number 1017051-55-6 [5][6]

Molecular Formula C₉H₁₁NO₄S [5][6]

Molecular Weight 229.25 g/mol [6]

Canonical SMILES

CS(=O)

(=O)NC1=C(C=C(C=C1)C)C(=

O)O

[5]

The structure features a benzoic acid scaffold substituted at the 2-position with a

methylsulfonamido group and at the 5-position with a methyl group. The overall conformation is

primarily determined by the rotation around three key single bonds, as illustrated below.
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Caption: Key rotatable bonds defining the conformation.

τ1 (Aryl-N Bond): Rotation around this bond determines the orientation of the sulfonamide

group relative to the aromatic ring.

τ2 (N-S Bond): Torsion around the sulfonamide bond itself influences the relative positions of

the sulfonyl oxygens and the N-H proton.

τ3 (Aryl-C Bond): Rotation of the carboxylic acid group is also a key determinant, particularly

for establishing intramolecular interactions.

Part 2: Conformational Drivers and Hypotheses
The conformational landscape of a molecule is dictated by a delicate balance of steric,

electronic, and intramolecular forces. For 5-Methyl-2-(methylsulfonamido)benzoic acid, the

ortho-positioning of the bulky sulfonamido and carboxylic acid groups suggests that steric

hindrance will play a significant role, disfavoring planar arrangements. However, the most

dominant factor is likely the potential for Intramolecular Hydrogen Bonding (IHB).
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The formation of an IHB can significantly stabilize a specific conformation, effectively locking

one or more rotatable bonds and reducing the molecule's flexibility. This conformational

restriction can enhance membrane permeability by masking polar functional groups and

increase binding affinity for a target receptor.[7] In our target molecule, two primary IHB

patterns are plausible:

Pattern A (S-N-H···O=C): The sulfonamide proton acts as a hydrogen bond donor to one of

the carbonyl oxygens of the carboxylic acid, forming a stable six-membered ring.

Pattern B (C-O-H···O=S): The carboxylic acid proton donates a hydrogen bond to a sulfonyl

oxygen, also forming a six-membered ring.

These potential interactions are critical for predicting the molecule's preferred shape in both

solution and solid states.

Pattern A: S-N-H···O=C Pattern B: C-O-H···O=S

Sulfonamide N-H
(Donor)

Carbonyl Oxygen
(Acceptor)

Forms Stable
6-Membered Ring

Carboxylic Acid O-H
(Donor)

Sulfonyl Oxygen
(Acceptor)

Forms Stable
6-Membered Ring

Plausible intramolecular hydrogen bonding (IHB) patterns.

Click to download full resolution via product page

Caption: Plausible intramolecular hydrogen bonding (IHB) patterns.

Part 3: Methodologies for Conformational
Elucidation
A multi-pronged approach combining computational modeling with experimental validation is

the gold standard for conformational analysis.
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Computational Conformational Analysis (In Silico)
Expertise & Experience: The causality behind starting with a computational approach is

efficiency and predictive power. It allows for the exploration of the entire conformational energy

landscape, identifying low-energy, stable structures that are most likely to be observed

experimentally. This predictive insight guides subsequent, more resource-intensive

experimental work.

2D Structure
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Generate Initial 3D
Structure
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(e.g., MMFF94)

Explore Rotational
Space Geometry Optimization

(e.g., DFT: B3LYP/6-31G*)
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Dihedral Angles,

IHB

Workflow for in silico conformational analysis.

Click to download full resolution via product page

Caption: Workflow for in silico conformational analysis.

Protocol: Computational Conformational Search and Optimization

Structure Preparation: Draw the 2D structure of 5-Methyl-2-(methylsulfonamido)benzoic
acid in a molecular editor and convert it to an initial 3D structure.

Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to

perform a systematic or stochastic conformational search. The goal is to broadly sample the

potential energy surface and identify a diverse set of low-energy conformers.

Trustworthiness: This step is self-validating by ensuring that the search is exhaustive

enough to rediscover the same low-energy minima upon repeated runs.

Geometry Optimization and Energy Calculation: Take the unique conformers from the search

(e.g., within 10 kcal/mol of the global minimum) and perform a full geometry optimization

using a more accurate quantum mechanical method, such as Density Functional Theory

(DFT) with a functional like B3LYP and a basis set like 6-31G(d).[8]
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Analysis: Analyze the resulting optimized structures. Calculate the relative energies to

determine the Boltzmann population at room temperature. Measure key dihedral angles (τ1,

τ2, τ3) and the distances/angles of potential intramolecular hydrogen bonds.

Table 2: Hypothetical DFT Calculation Results for Low-Energy Conformers

Conforme
r ID

Key
Interactio
n

Relative
Energy
(kcal/mol)

τ1 (° A-C-
N-S)

τ2 (° C-N-
S-C)

τ3 (° N-C-
C=O)

H-Bond
Distance
(Å)

C-1
IHB

Pattern B
0.00 105.2 -65.8 4.5

O-H···O

(1.75)

C-2
IHB

Pattern A
1.25 -88.9 -72.1 175.3

N-H···O

(1.98)

C-3 Extended 4.80 75.4 178.5 25.1 None

Note: This data is illustrative, based on known principles of sulfonamide conformation, and

represents anticipated results from the described protocol.

Solid-State Analysis (X-ray Crystallography)
Expertise & Experience: Single-crystal X-ray diffraction provides unambiguous, high-resolution

data on the molecular structure and conformation in the solid state. While crystal packing

forces can influence conformation, the observed structure is almost always a low-energy

minimum. This experimental result is the ultimate benchmark for validating computational

models.
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Caption: Workflow for single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1

mm in all dimensions). This is often the most challenging step. A common method is slow

evaporation of a saturated solution from a range of solvents (e.g., ethanol, ethyl acetate,

acetone) and their mixtures.
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Data Collection: Select a high-quality crystal, mount it on a goniometer head, and place it in

the cold stream (typically 100 K) of a diffractometer. Collect diffraction data by rotating the

crystal in a monochromatic X-ray beam.

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the phase problem to generate an initial electron density map and build a

molecular model. Refine this model against the experimental data until convergence.

Trustworthiness: The quality of the final structure is validated by statistical indicators like

the R-factor, which measures the agreement between the calculated model and the

observed diffraction data. A low R-factor (<5%) indicates a reliable structure.

Solution-State Analysis (NMR Spectroscopy)
Expertise & Experience: While X-ray crystallography reveals the static solid-state structure,

NMR spectroscopy probes the molecule's conformation in the more biologically relevant

solution phase. Techniques like the Nuclear Overhauser Effect (NOE) measure through-space

correlations between protons, providing direct evidence for specific spatial arrangements.

Protocol: 2D ROESY/NOESY for Conformation Elucidation

Sample Preparation: Prepare a concentrated solution (~10-20 mM) of the compound in a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Data Acquisition: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or

NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for

medium-sized molecules as it avoids the issue of zero-crossing where the NOE effect can

disappear.

Data Analysis: Look for key cross-peaks. For example:

A cross-peak between the sulfonamide N-H proton and a proton on the aromatic ring

would support a specific τ1 torsion angle.

Crucially, a strong cross-peak between the N-H proton and the carboxylic acid C-H proton

(if the acid exists as a dimer) or between the N-H proton and the ortho-aromatic proton
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would strongly support a folded conformation consistent with IHB Pattern A or B. The

absence of such peaks would suggest a more extended, flexible conformation in solution.

Part 4: Synthesis and Characterization
A plausible synthetic route to 5-Methyl-2-(methylsulfonamido)benzoic acid involves the

sulfonylation of a commercially available aminobenzoic acid derivative.

Reaction: 2-Amino-5-methylbenzoic acid is dissolved in a suitable solvent (e.g., pyridine or

dichloromethane with a base).[1]

Addition: Methanesulfonyl chloride is added dropwise, typically at a reduced temperature (0

°C) to control the exothermic reaction.

Workup and Purification: The reaction is quenched, and the product is isolated via extraction

and purified by recrystallization or column chromatography.

The final product would be characterized by standard methods:

¹H and ¹³C NMR: To confirm the covalent structure.

Mass Spectrometry: To confirm the molecular weight.

FT-IR Spectroscopy: To identify characteristic vibrations of the functional groups (C=O, S=O,

N-H, O-H).

Part 5: Implications for Drug Development
The conformational state of 5-Methyl-2-(methylsulfonamido)benzoic acid has profound

implications for its potential as a drug or drug fragment.

Receptor Binding: A conformation stabilized by a strong intramolecular hydrogen bond

presents a more rigid structure to a receptor. This reduces the entropic cost of binding,

potentially leading to higher affinity.[4] Understanding this pre-organized state is crucial for

structure-based drug design.

Physicochemical Properties: The IHB can mask the polar N-H and C=O/O-H groups,

increasing the molecule's lipophilicity (LogP). This can lead to improved membrane
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permeability and oral bioavailability, key parameters in drug development.[7]

Selectivity: Different conformers may bind to different targets. Understanding the dominant

conformation can help explain or predict the biological activity and selectivity profile of the

compound.

Conclusion
The molecular structure of 5-Methyl-2-(methylsulfonamido)benzoic acid is defined by the

interplay between its constituent functional groups. Its three-dimensional conformation is likely

dominated by the formation of a stable, six-membered intramolecular hydrogen bond, leading

to a pseudo-cyclic, rigidified structure. A comprehensive analysis, integrating predictive

computational modeling with definitive experimental techniques like X-ray crystallography and

solution-state NMR, is essential to fully elucidate this molecule's conformational landscape.

The insights gained from such an analysis are not merely academic; they are fundamental to

rationally designing and optimizing bioactive molecules for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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